1-bromo-2-(difluoromethyl)-4-nitrobenzene
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Overview
Description
1-Bromo-2-(difluoromethyl)-4-nitrobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a difluoromethyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethyl)-4-nitrobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(difluoromethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.
Oxidation: The difluoromethyl group can undergo oxidation to form carboxylic acids or other functional groups using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-(difluoromethyl)-4-aminobenzene.
Oxidation: Formation of difluoromethylbenzoic acid or other oxidized derivatives.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs with potential therapeutic effects, particularly in the treatment of diseases where halogenated aromatic compounds are effective.
Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 1-bromo-2-(difluoromethyl)-4-nitrobenzene depends on the specific application and the target molecule
Electrophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles in biological systems, leading to the formation of new compounds with potential biological activity.
Redox Reactions: The nitro group can undergo reduction or oxidation, affecting the redox state of biological molecules and influencing cellular processes.
Hydrophobic Interactions: The aromatic ring can interact with hydrophobic regions of proteins or membranes, affecting their structure and function.
Comparison with Similar Compounds
1-Bromo-2-(difluoromethyl)-4-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-2-(trifluoromethyl)-4-nitrobenzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and properties.
2-Bromo-4-nitrotoluene: This compound has a methyl group instead of a difluoromethyl group, leading to different chemical and physical properties.
1-Bromo-2-(difluoromethyl)-4-methylbenzene: This compound has a methyl group instead of a nitro group, which can influence its reactivity and applications.
Properties
CAS No. |
1261477-23-9 |
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Molecular Formula |
C7H4BrF2NO2 |
Molecular Weight |
252 |
Purity |
95 |
Origin of Product |
United States |
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